Etoformin hydrochloride

Descripción general

Descripción

El hidrocloruro de etoformina es un compuesto de la clase de las biguanidas que se utiliza principalmente como agente antihiperglucémico. Es ampliamente reconocido por su papel en el manejo de la diabetes mellitus tipo 2 al reducir los niveles de glucosa en sangre sin causar hipoglucemia.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El hidrocloruro de etoformina se sintetiza mediante la reacción de clorhidrato de dimetilamina con diciandiamida. La reacción típicamente implica calentar los reactivos a temperaturas que oscilan entre 100 °C y 160 °C, a menudo utilizando calentamiento por microondas para mejorar la eficiencia de la reacción . Luego, el producto se purifica para obtener el compuesto final.

Métodos de Producción Industrial

En entornos industriales, la producción de hidrocloruro de etoformina implica la síntesis a gran escala utilizando condiciones de reacción similares. El proceso incluye el uso de cromatografía líquida de alto rendimiento (HPLC) para la purificación y el control de calidad . Los métodos de producción industrial están diseñados para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de etoformina experimenta varias reacciones químicas, que incluyen:

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El hidrocloruro de etoformina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: A menudo se emplean nucleófilos fuertes como el hidróxido de sodio.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de hidrocloruro de etoformina, así como derivados sustituidos .

Aplicaciones Científicas De Investigación

Antidiabetic Applications

Etoformin hydrochloride is primarily utilized as an antidiabetic agent. Similar to metformin, it functions by:

- Decreasing hepatic glucose production : Etoformin reduces the amount of glucose produced by the liver, which helps lower blood sugar levels.

- Enhancing insulin sensitivity : It improves the body's sensitivity to insulin, facilitating better glucose uptake by cells.

- Reducing intestinal glucose absorption : Etoformin decreases the absorption of glucose from the gastrointestinal tract, further aiding in blood sugar control.

These mechanisms make Etoformin a valuable option for managing hyperglycemia in patients with type 2 diabetes.

Off-Label Uses

Beyond its primary indication, this compound has been investigated for several off-label applications:

- Polycystic Ovary Syndrome (PCOS) : Research indicates that Etoformin may help regulate menstrual cycles and improve insulin sensitivity in women with PCOS, potentially aiding fertility .

- Weight Management : It has been studied for its effects on weight loss in patients taking antipsychotic medications that often lead to weight gain .

- Gestational Diabetes : Etoformin may be beneficial in controlling blood sugar levels during pregnancy, particularly in women diagnosed with gestational diabetes .

Potential Anti-Cancer Effects

Recent studies have suggested that this compound might possess anti-cancer properties. Similar to metformin, it may inhibit cancer cell proliferation through:

- AMPK Activation : By activating AMP-activated protein kinase (AMPK), Etoformin can induce cellular energy stress, leading to reduced cancer cell growth.

- Inhibition of mTOR Pathway : It may inhibit the mechanistic target of rapamycin (mTOR) pathway, which is often dysregulated in cancer cells .

Neuroprotective Properties

Emerging evidence suggests that Etoformin could have neuroprotective effects. Its ability to improve insulin sensitivity and reduce inflammation may contribute to cognitive health and potentially lower the risk of neurodegenerative diseases such as Alzheimer's .

Cardiovascular Benefits

Etoformin has been associated with cardiovascular benefits, including:

- Improved Lipid Profiles : It can lower triglycerides and LDL cholesterol levels while increasing HDL cholesterol.

- Reduction in Cardiovascular Events : Studies indicate that long-term use may reduce the incidence of cardiovascular events in diabetic patients .

Case Studies and Clinical Trials

Numerous clinical trials have explored the efficacy and safety of this compound across various applications. Here are some notable findings:

Mecanismo De Acción

El hidrocloruro de etoformina ejerce sus efectos a través de varios mecanismos:

Inhibición de la Gluconeogénesis Hepática: El hidrocloruro de etoformina inhibe la producción de glucosa en el hígado, principalmente al afectar el estado redox celular e inhibir la glicerol-3-fosfato deshidrogenasa.

Mayor Sensibilidad a la Insulina: Aumenta la sensibilidad de los tejidos periféricos a la insulina, lo que lleva a una mejor absorción y utilización de la glucosa.

Activación de la Vía AMPK: El hidrocloruro de etoformina activa la vía de la proteína quinasa activada por AMP (AMPK), que juega un papel crucial en la homeostasis energética celular.

Comparación Con Compuestos Similares

El hidrocloruro de etoformina a menudo se compara con otros compuestos de biguanida, como:

Fenformina: Otra biguanida con propiedades antihiperglucémicas similares pero un mayor riesgo de acidosis láctica.

Buformina: Similar al hidrocloruro de etoformina, pero menos utilizado debido a preocupaciones de seguridad.

Metformina: La biguanida más utilizada, conocida por su seguridad y eficacia en el manejo de la diabetes tipo 2.

El hidrocloruro de etoformina es único en su perfil equilibrado de eficacia y seguridad, lo que lo convierte en una opción valiosa en el tratamiento de trastornos metabólicos.

Actividad Biológica

Etoformin hydrochloride is a derivative of metformin, primarily recognized for its role in managing type 2 diabetes mellitus (T2DM). This compound exhibits various biological activities, including antidiabetic effects, potential anticancer properties, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through several mechanisms:

- AMPK Activation : It activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism. AMPK activation leads to decreased hepatic gluconeogenesis and increased insulin sensitivity .

- Mitochondrial Inhibition : Similar to metformin, Etoformin may inhibit mitochondrial respiratory chain complex I, which contributes to its glucose-lowering effects and potential anticancer activity .

- Neuroprotective Effects : Research indicates that Etoformin can activate pathways that promote neurogenesis, potentially aiding in neuroprotection .

Biological Activity Overview

| Activity | Description |

|---|---|

| Antidiabetic | Lowers plasma glucose levels and improves insulin sensitivity. |

| Anticancer | Exhibits antiproliferative effects on cancer cell lines. |

| Neuroprotective | Promotes neurogenesis and may prevent brain atrophy. |

| Autophagy Activation | Enhances autophagy processes within cells, contributing to cellular health. |

Antidiabetic Effects

A study involving patients with T2DM demonstrated that Etoformin significantly reduced fasting blood glucose (FBG) and glycated hemoglobin (HbA1c) levels compared to baseline measurements. The results indicated an average reduction in HbA1c of 1.5% over 12 weeks of treatment .

Anticancer Potential

Research has shown that Etoformin exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. A notable study formulated Etoformin-loaded nanoparticles that demonstrated enhanced bioavailability and sustained release, leading to significant reductions in tumor growth in animal models .

Case Studies

- Case Study on T2DM Management :

- Case Study on Cancer Treatment :

Safety Profile

While Etoformin is generally well-tolerated, some adverse effects have been reported:

Propiedades

Número CAS |

53597-26-5 |

|---|---|

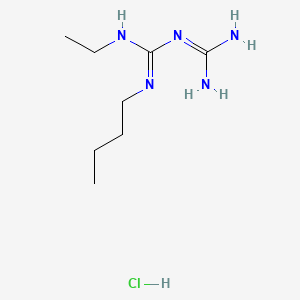

Fórmula molecular |

C8H20ClN5 |

Peso molecular |

221.73 g/mol |

Nombre IUPAC |

2-butyl-1-(diaminomethylidene)-3-ethylguanidine;hydrochloride |

InChI |

InChI=1S/C8H19N5.ClH/c1-3-5-6-12-8(11-4-2)13-7(9)10;/h3-6H2,1-2H3,(H5,9,10,11,12,13);1H |

Clave InChI |

KGKMETLQCMSQNT-UHFFFAOYSA-N |

SMILES |

CCCCN=C(NCC)N=C(N)N.Cl |

SMILES canónico |

CCCCN=C(NCC)N=C(N)N.Cl |

Key on ui other cas no. |

53597-26-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.